molecular formula C13H17BrN2O3S B11013602 4-bromo-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzenesulfonamide

4-bromo-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]benzenesulfonamide

Cat. No.: B11013602
M. Wt: 361.26 g/mol
InChI Key: GKINMNCQMWGEGB-UHFFFAOYSA-N
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Description

4-BROMO-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE is a synthetic compound belonging to the class of sulfonamides. It has been explored for its potential as an antipsychotic agent, although its exact mechanism of action remains to be fully elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE typically involves the following steps:

    Formation of the Pyrrolidinyl Propyl Intermediate: This step involves the reaction of pyrrolidine with a suitable propylating agent under controlled conditions.

    Sulfonamide Formation: The intermediate is then reacted with a bromobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include reduced forms of the sulfonamide group.

Scientific Research Applications

4-BROMO-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE has been explored for various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antipsychotic properties.

    Medicine: Potential therapeutic applications are being explored, although more research is needed to fully understand its effects.

Mechanism of Action

The exact mechanism of action of 4-BROMO-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, potentially involving neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-N-{4-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]PHENYL}NICOTINAMIDE: Another compound with a similar structure but different functional groups.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry.

Uniqueness

4-BROMO-N-[3-OXO-3-(1-PYRROLIDINYL)PROPYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H17BrN2O3S

Molecular Weight

361.26 g/mol

IUPAC Name

4-bromo-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide

InChI

InChI=1S/C13H17BrN2O3S/c14-11-3-5-12(6-4-11)20(18,19)15-8-7-13(17)16-9-1-2-10-16/h3-6,15H,1-2,7-10H2

InChI Key

GKINMNCQMWGEGB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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